molecular formula C12H19NO5 B131842 1-Boc-D-Pyroglutamic acid ethyl ester CAS No. 144978-35-8

1-Boc-D-Pyroglutamic acid ethyl ester

Cat. No.: B131842
CAS No.: 144978-35-8
M. Wt: 257.28 g/mol
InChI Key: YWWWGFSJHCFVOW-MRVPVSSYSA-N
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Mechanism of Action

Target of Action

1-Boc-D-Pyroglutamic acid ethyl ester is a Boc-protected Pyroglutamic acid derivative

Mode of Action

It is known that this compound is a boc-protected pyroglutamic acid derivative . This suggests that it may be used in the synthesis of other compounds or agents, possibly through deprotection of the Boc group.

Pharmacokinetics

Its molecular weight of 25728 suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

As a Boc-protected Pyroglutamic acid derivative, it may be used in the synthesis of other compounds or agents .

Action Environment

It is recommended to store the compound at -20°c for long-term storage .

Biochemical Analysis

Biochemical Properties

1-Boc-D-Pyroglutamic acid ethyl ester plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other bioactive molecules. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound’s interaction with enzymes such as proteases and peptidases is crucial for its role in proteomics research. These interactions often involve the cleavage of the Boc (tert-butoxycarbonyl) protecting group, which is essential for the subsequent formation of peptide bonds .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modulate enzyme activity can lead to changes in cell function, such as altered protein synthesis and degradation. These effects are particularly relevant in studies involving cell differentiation and proliferation, where this compound can impact the expression of specific genes and proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s Boc group is cleaved by specific enzymes, allowing it to participate in peptide bond formation. This process involves the activation or inhibition of enzymes, leading to changes in gene expression and protein synthesis. The molecular mechanism of this compound is thus closely linked to its role in peptide synthesis and proteomics research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored in a dark, dry place at room temperature. Prolonged exposure to light and moisture can lead to its degradation, affecting its efficacy in biochemical reactions. Long-term studies have shown that this compound can maintain its activity for extended periods under optimal storage conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and protein synthesis without causing adverse effects. At higher doses, it may exhibit toxic effects, such as cellular stress and apoptosis. These threshold effects are crucial for determining the optimal dosage for experimental studies involving this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to amino acid and peptide metabolism. The compound interacts with enzymes such as peptidases and proteases, facilitating the cleavage of the Boc group and subsequent peptide bond formation. These interactions can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are essential for its role in biochemical reactions and cellular processes .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can exert its biochemical effects. The localization of this compound is crucial for its activity and function in peptide synthesis and proteomics research .

Preparation Methods

The synthesis of 1-Boc-D-Pyroglutamic acid ethyl ester typically involves the protection of the amino group of D-pyroglutamic acid followed by esterification. The common synthetic route includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Boc-D-Pyroglutamic acid ethyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include acids like TFA for deprotection and bases like sodium hydroxide for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Boc-D-Pyroglutamic acid ethyl ester has several applications in scientific research:

Comparison with Similar Compounds

1-Boc-D-Pyroglutamic acid ethyl ester can be compared with other similar compounds such as:

These compounds share similar protective groups and ester functionalities but differ in their stereochemistry and specific applications.

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-5-17-10(15)8-6-7-9(14)13(8)11(16)18-12(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWWGFSJHCFVOW-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCC(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356252
Record name 1-Boc-D-Pyroglutamic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144978-35-8
Record name 1-Boc-D-Pyroglutamic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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